Product packaging for Dehydromerodesmosine(Cat. No.:CAS No. 51299-87-7)

Dehydromerodesmosine

Cat. No.: B1237357
CAS No.: 51299-87-7
M. Wt: 400.5 g/mol
InChI Key: RAKJCJBMSAWCNW-VHWCMFIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydromerodesmosine (CAS 51299-87-7) is a trifunctional, cross-linking amino acid that serves as a key intermediate in the biosynthesis of elastin, a critical protein responsible for tissue elasticity in structures such as lungs, blood vessels, and skin . The compound is formed through a series of enzymatic and spontaneous reactions. The process is initiated by the enzyme lysyl oxidase (LOX), which performs an oxidative deamination on specific lysine residues within the tropoelastin monomer to form reactive allysine residues . This compound is generated via the spontaneous condensation of an allysine aldol with a third, unmodified lysine residue, or through the interaction of a lysine aldehyde with another intermediate, dehydrolysinonorleucine . As a precursor to the mature, tetrafunctional cross-links desmosine and isodesmosine, this compound provides crucial research value as a specific marker for active elastin synthesis and maturation . Its abundance is highly dependent on developmental stage; it is found in significant quantities in fetal and neonatal elastin, where rapid elastogenesis occurs, but is virtually absent in the mature elastin of adult tissues, which is dominated by stable cross-links . This makes it an invaluable compound for studying developmental biology, tissue repair, and diseases related to improper elastin assembly. Furthermore, research into elastin cross-linking has significant implications for understanding fibrotic pathologies, a process where dysregulation of extracellular matrix (ECM) cross-linking contributes to disease progression in organs across the body . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N4O6 B1237357 Dehydromerodesmosine CAS No. 51299-87-7

Properties

CAS No.

51299-87-7

Molecular Formula

C18H32N4O6

Molecular Weight

400.5 g/mol

IUPAC Name

(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid

InChI

InChI=1S/C18H32N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,11,13-15H,1-4,6-10,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5-,22-11?/t13-,14-,15-/m0/s1

InChI Key

RAKJCJBMSAWCNW-VHWCMFIKSA-N

SMILES

C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(CCN=C/C(=C\CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N

Synonyms

5-Undecenedioic acid, 2,10-diamino-5-(((5-amino-5-carboxypentyl)imino)methyl)-, (2S-(2S*,5(S*),10S*))-
dehydromerodesmosine

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Dehydromerodesmosine

Dehydromerodesmosine is a trifunctional cross-linking amino acid that serves as a key intermediate in the biosynthesis of the mature, tetrafunctional cross-links unique to elastin (B1584352), namely desmosine (B133005) and isodesmosine (B1214917). nih.govresearchgate.netreactome.org The formation of these complex cross-links is essential for providing elastin with its characteristic properties of elasticity and resilience. The biosynthetic pathway begins with the soluble precursor protein, tropoelastin. frontiersin.org

The initial and critical enzymatic step is catalyzed by lysyl oxidase (LOX), a copper-dependent enzyme. reactome.orgnih.gov LOX acts on specific lysine (B10760008) residues within the tropoelastin polypeptide chains, converting them into highly reactive aldehydes known as α-aminoadipic δ-semialdehydes, or allysine (B42369). reactome.orgnih.gov This process is one of oxidative deamination. reactome.orgsmolecule.com

Following the enzymatic formation of allysine, a series of spontaneous condensation reactions occur without further enzymatic action. researchgate.netreactome.org this compound can be formed through two primary pathways:

The condensation of an allysine aldol (B89426) (an intermediate formed from the condensation of two allysine residues) with a third, unmodified lysine residue. nih.govtulane.edu

The interaction between a lysine aldehyde (allysine) and another intermediate, dehydrolysinonorleucine. nih.gov

These reactions result in the formation of the trifunctional cross-link, this compound. nih.govnih.gov This compound is considered a reducible, immature cross-link that is subsequently involved in further reactions to form the more stable, mature cross-links. researchgate.netnih.gov Specifically, this compound can condense with dehydrolysinonorleucine to form desmosine and isodesmosine, the final tetrafunctional cross-links that give mature elastin its profound stability. nih.govlvb.lt The presence of this compound is a clear indicator of active elastin synthesis and maturation. evitachem.com

Chemical Synthesis and Analog Generation of Dehydromerodesmosine

Strategies for the Total Synthesis of Dehydromerodesmosine and Related Precursors

The total synthesis of complex amino acid structures like this compound is a significant challenge in organic chemistry. Strategies employed for the synthesis of the more saturated analog, merodesmosine, offer valuable insights into how one might approach the synthesis of this compound.

Multi-Step Synthetic Routes from Protected Amino Acid Derivatives

A hypothetical multi-step synthesis for this compound would likely involve the following key transformations:

Formation of the Pyridinium (B92312) Core: A crucial step would be the construction of the substituted pyridinium ring, which forms the core of the this compound structure. This could potentially be achieved through a condensation reaction of precursors containing aldehyde and amine functionalities, derived from protected lysine (B10760008) derivatives.

Introduction of Side Chains: The four amino acid side chains would need to be introduced onto the pyridinium core. This would require careful selection of starting materials with the desired stereochemistry and functional group protection.

Final Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule. This step needs to be carefully planned to avoid any unwanted side reactions or degradation of the complex structure.

Synthetic Strategy for Related Elastin (B1584352) Cross-links Key Features Reported Yield Number of Steps
Total Synthesis of MerodesmosineStarts from protected allysine (B42369).21% overall5
Total Synthesis of (+)-DesmosineUtilizes stepwise and regioselective Sonogashira cross-coupling reactions.11% overall13

Biomimetic Approaches to Cross-Link Formation

In nature, the formation of this compound and other elastin cross-links is catalyzed by the enzyme lysyl oxidase. nih.gov This enzyme facilitates the oxidative deamination of lysine residues in the precursor protein tropoelastin to form allysine. nih.gov Subsequent spontaneous condensation reactions between allysine and other lysine or allysine residues lead to the formation of the various cross-links. nih.gov

A biomimetic approach to the synthesis of this compound would aim to replicate these biological processes in a laboratory setting. This could involve:

Enzyme-Catalyzed Key Steps: Utilizing lysyl oxidase or a functional mimic to catalyze the initial oxidation of lysine precursors. However, the in vitro use of lysyl oxidase can be challenging due to its complex structure and cofactor requirements.

Template-Directed Synthesis: Employing a peptide template that mimics the sequence of tropoelastin to bring the reactive lysine and allysine precursors into close proximity, thereby facilitating the desired cross-linking reaction.

While conceptually elegant, biomimetic approaches for the synthesis of specific elastin cross-links are still in the early stages of development and have not yet been reported for the targeted synthesis of this compound.

Synthesis of this compound Analogs for Mechanistic Investigations

The synthesis of analogs of this compound would be invaluable for investigating the mechanisms of elastin assembly, degradation, and its role in various physiological and pathological processes. These analogs could be designed to have specific properties, such as:

Isotopically Labeled Analogs: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) would allow for detailed studies of the metabolic fate of this compound and its role in elastin turnover using techniques like mass spectrometry.

Fluorescently Labeled Analogs: Attaching a fluorescent tag would enable the visualization of this compound within the elastin matrix and its interactions with other proteins.

Structurally Simplified Analogs: Synthesizing analogs with a simplified structure could help to elucidate the key structural features required for its biological activity and its contribution to the elastic properties of elastin.

The synthesis of such analogs would likely follow similar synthetic routes as the parent molecule, with the introduction of the desired label or modification at an appropriate stage of the synthesis.

Chemical Derivatization of this compound for Advanced Research Applications

Chemical derivatization is a powerful tool to enhance the analytical detection of molecules or to introduce new functionalities for specific applications. nih.govnih.gov For this compound, derivatization could be employed to:

Improve Chromatographic Separation and Detection: The inherent chemical properties of this compound might pose challenges for its separation and sensitive detection by techniques like high-performance liquid chromatography (HPLC). Derivatization of its amino or carboxyl groups could improve its chromatographic behavior and introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.gov

Facilitate Mass Spectrometric Analysis: Derivatization can be used to improve the ionization efficiency and control the fragmentation pattern of molecules in mass spectrometry, aiding in their structural elucidation and quantification.

Enable Conjugation to Other Molecules: Introducing a reactive handle through derivatization would allow for the conjugation of this compound to other molecules, such as proteins or solid supports, for applications in immunoassays or affinity chromatography.

Challenges and Innovations in Synthetic Methodology for Complex Elastin Cross-Links

The synthesis of complex, polyfunctional amino acids like this compound presents several significant challenges: nih.gov

Stereochemical Control: The presence of multiple chiral centers requires precise stereochemical control throughout the synthesis to obtain the desired isomer.

Functional Group Compatibility: The molecule contains multiple reactive functional groups (amino and carboxyl groups) that need to be selectively protected and deprotected.

Low Solubility: The insolubility of elastin and its cross-links can complicate their synthesis, purification, and characterization. nih.govnih.gov

Recent innovations in synthetic organic chemistry, such as the development of new cross-coupling reactions, more efficient protecting group strategies, and automated synthesis platforms, are helping to address some of these challenges. researchgate.net The application of these innovative methodologies will be crucial for the successful and efficient synthesis of this compound and its analogs in the future.

Molecular and Cellular Research on Dehydromerodesmosine Function

Role of Dehydromerodesmosine in Tropoelastin Self-Assembly and Coacervation

The formation of functional elastin (B1584352) fibers is a hierarchical process initiated by the self-assembly of its soluble precursor, tropoelastin. This crucial first step, known as coacervation, is an entropically driven process where tropoelastin molecules aggregate in aqueous environments at physiological temperatures. nih.govresearchgate.net This self-assembly is primarily mediated by the cooperative interactions of hydrophobic domains within the tropoelastin monomers, leading to the formation of protein-rich aggregates and aligning the molecules for subsequent cross-linking. nih.govnih.gov

Coacervation is a prerequisite for the enzymatic action of lysyl oxidase (LOX), which catalyzes the formation of covalent cross-links that stabilize the elastin polymer. researchgate.net this compound, as a trifunctional cross-link, plays a role in the initial stabilization of these tropoelastin aggregates. As coacervation brings lysine (B10760008) residues of neighboring tropoelastin molecules into close proximity, LOX initiates oxidative deamination to form reactive allysine (B42369) residues. nih.gov The formation of this compound from these precursors helps to lock the aligned monomers in place, contributing to the maturation of the coacervate from a reversible liquid-like state to a more stable, insoluble fibrillar structure. nih.gov While the primary driving force for assembly is hydrophobic interaction, the introduction of covalent cross-links like this compound makes the aggregation process irreversible and provides a foundational scaffold for further cross-linking and fiber maturation.

Contribution of this compound to the Mechanical Properties and Stability of Elastin Fibers

The presence of this compound is characteristic of immature elastin. As the fiber matures, this compound is further converted into the more complex, tetrafunctional cross-links, desmosine (B133005) and isodesmosine (B1214917). nih.gov This suggests a progression in the mechanical stability of the fiber. The initial network stabilized by bifunctional and trifunctional cross-links like this compound provides a degree of stability, which is significantly enhanced as the cross-linking matures to the tetrafunctional state. This increased cross-link density makes the mature fiber more resistant to mechanical fatigue and proteolytic degradation. nih.gov Therefore, this compound contributes to an intermediate state of mechanical stability, essential for the proper assembly and eventual function of the fully mature, highly resilient elastin fiber.

Molecular Interactions of this compound within the Extracellular Matrix Network

The primary and most well-characterized molecular interactions involving this compound occur within the elastin polymer itself. Its formation is the result of covalent bonds between lysine and allysine residues on tropoelastin molecules, making it an intramolecular or intermolecular cross-link that is fundamental to the structure of the elastin fiber.

This compound as an Intermediate in Elastin Fiber Assembly and Maturation

This compound is a key, yet transient, component in the biosynthetic pathway of elastin cross-links. nih.gov Its role as an intermediate is central to the maturation of elastic fibers from a loosely aggregated assembly of tropoelastin monomers into a durable, functional polymer. The process, known as elastogenesis, involves the enzymatic conversion of lysine residues to the reactive aldehyde, allysine, by lysyl oxidase.

The established pathway suggests that an allysine residue first condenses with an unmodified lysine to form dehydrolysinonorleucine (a Schiff base). Separately, two allysine residues can undergo an aldol (B89426) condensation. This compound is then formed through the interaction of a lysine aldehyde and dehydrolysinonorleucine. nih.gov This trifunctional cross-link represents a critical step toward the final, most stable cross-links.

Further condensation of this compound with another allysine residue leads to the formation of the tetrafunctional, pyridinium-ring-based structures of desmosine and isodesmosine. nih.govnih.gov The concentration of this compound is found to be significantly higher in the elastin of young, developing tissues compared to that of mature adult tissues, where it is often present in only trace amounts or is undetectable. nih.gov This inverse relationship with age and tissue maturity provides strong evidence for its role as a precursor that is consumed during the formation of the more stable, permanent desmosine cross-links.

Progression of Elastin Cross-Linking During Maturation
CompoundCross-Link FunctionalityRelative Abundance in Young ElastinRelative Abundance in Mature ElastinRole in Maturation
LysineN/A (Precursor)HighLowOxidized to form allysine
AllysineN/A (Reactive Intermediate)IntermediateVery LowCondenses to form cross-links
This compoundTrifunctionalSignificantTrace / NilIntermediate cross-link
Desmosine / IsodesmosineTetrafunctionalLowHighMature, stable cross-link

Investigation of this compound in In Vitro Elastin Model Systems

The study of elastin and its cross-links is complicated by the protein's extreme insolubility once assembled. Consequently, researchers rely on various in vitro model systems to investigate the dynamics of its assembly and function. These systems include cell cultures of elastin-secreting cells (like dermal fibroblasts), cell-free systems using purified tropoelastin and lysyl oxidase, and hydrogels made from recombinant tropoelastin or elastin-like polypeptides. nih.gov

While these models have been invaluable for understanding the process of tropoelastin coacervation and the general principles of cross-linking, nih.gov specific investigations focusing on the formation and function of this compound are less common. However, these systems provide the necessary environment to study its biosynthesis. For instance, by incubating purified tropoelastin with lysyl oxidase in vitro and analyzing the products at different time points using techniques like mass spectrometry, researchers can track the appearance of this compound and its subsequent conversion to desmosine. nih.gov Such models could be used to determine the kinetics of the reaction and to understand how factors like pH, temperature, or the presence of other ECM molecules might influence the formation or stability of this important intermediate. The synthesis of specific elastin-like peptides containing lysine sequences could also allow for a more controlled, reductionist approach to studying the precise chemical steps leading to this compound formation.

This compound in Studies of Elastin Remodeling and Degradation Pathways

Elastin is renowned for its low turnover rate and high resistance to degradation. However, in pathological conditions such as chronic obstructive pulmonary disease (COPD) or during certain inflammatory processes, elastin fibers are broken down by proteases, primarily neutrophil elastase. nih.gov The degradation of the elastin network releases peptide fragments containing the stable cross-linking amino acids into circulation.

The measurement of these cross-links, specifically desmosine and isodesmosine (DID), in bodily fluids like urine, plasma, and sputum has become a key biomarker for quantifying elastin degradation. nih.govbohrium.comnih.gov When elastin is degraded, all of its components, including any this compound present, would be released. However, research has focused almost exclusively on DID as the target analyte for these assays. This is likely due to two main factors:

Abundance : In mature tissues, which are typically the site of pathological degradation, desmosines are far more abundant than the transient this compound intermediate. nih.gov

Stability : Desmosine and isodesmosine are exceptionally stable molecules, making them reliable markers that are not catabolized in vivo before excretion. nih.gov

Advanced Analytical Methodologies for Dehydromerodesmosine Research

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a cornerstone technique for analyzing elastin (B1584352) cross-links due to its high sensitivity and ability to determine molecular weights and structures. thermofisher.com It allows for the detection, identification, and quantification of molecules based on their mass-to-charge ratio (m/z). thermofisher.comkhanacademy.org

High-resolution mass spectrometry (HR-MS) is essential for the accurate mass determination of dehydromerodesmosine and its associated peptides, enabling their differentiation from other molecules with similar masses. nih.govresearchgate.netnih.gov This technique has been instrumental in creating a comprehensive map of human elastin cross-linking by identifying unmodified residues, post-translational modifications, and cross-linked peptides after proteolytic cleavage of elastin. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. thermofisher.com This process helps to elucidate the sequence of cross-linked peptides and confirm the presence of specific cross-links like this compound. cornell.eduscience.gov In MS/MS, precursor ions are selected, fragmented, and the resulting product ions are analyzed, providing detailed structural insights. thermofisher.com Studies on bovine and human elastin have successfully utilized HR-MS and MS/MS to demonstrate the heterogeneous nature of elastin cross-linking, revealing that the same lysine (B10760008) residues can be involved in various types of cross-links or remain unmodified. nih.govresearchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is a powerful tool for sequencing peptides, including those containing complex cross-links like this compound. cornell.eduscience.govhawaii.edu This technique involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization of the analyte. hawaii.eduamericanlaboratory.com The ions are then separated based on their time of flight in a mass analyzer. khanacademy.orghawaii.edu

In the context of this compound research, MALDI-TOF/TOF has been used to characterize the products of in vitro cross-linking of elastin-like peptides. cornell.eduscience.gov This analysis has successfully identified various cross-links, including this compound, and has been crucial in the development of software for sequencing complex cross-linked peptides. cornell.eduscience.gov The ability to perform tandem mass spectrometry (TOF/TOF) allows for the fragmentation of selected peptide ions, providing sequence information that confirms the identity of the cross-linked species. hawaii.edunih.gov

Chromatographic Separation Methods (e.g., HPLC, LC-MS) for Purification and Analysis

Chromatographic techniques are vital for the purification and analysis of this compound from complex biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and purifying cross-linking amino acids from protein hydrolysates. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) is often employed, where samples are separated based on their hydrophobicity. ox.ac.uk

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for both the separation and identification of compounds. researchgate.netresearchgate.netnih.gov LC-MS has been successfully applied to the simultaneous quantification of various collagen and elastin cross-links. researchgate.net This method typically involves the hydrolysis of the protein to release the amino acids, followed by their separation via LC and detection by MS. researchgate.net The development of rapid LC-MS/MS methods has significantly improved the efficiency of analyzing multiple steroids and amino acids, a principle that is also applicable to the analysis of this compound. nih.govchildrensmercy.orgsciex.com

Table 1: Chromatographic Methods in this compound Research

Technique Application Key Findings/Advantages
HPLC Purification and separation of elastin cross-links. researchgate.netnih.gov Enables isolation of specific cross-links from complex hydrolysates for further analysis.
LC-MS Simultaneous quantification of collagen and elastin cross-links. researchgate.net Provides high sensitivity and selectivity for complex mixtures. researchgate.netmdpi.com

| LC-MS/MS | Quantitative analysis of cross-links in biological samples. researchgate.netnih.gov | Allows for robust and sensitive quantification without derivatization in some cases. sciex.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Analogs and Fragments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including synthetic analogs and fragments of this compound. hyphadiscovery.comnih.gov NMR provides detailed information about the chemical environment of atoms within a molecule. ipb.pt Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are used to determine the connectivity and spatial relationships of atoms. hyphadiscovery.comipb.pt

While direct NMR analysis of this compound in intact elastin is challenging due to its low abundance and the complexity of the protein, NMR is crucial for characterizing synthetic versions or fragments. hawaii.edu The synthesis of this compound analogs followed by NMR analysis allows for unambiguous structure confirmation, which can be difficult to achieve with mass spectrometry alone. hyphadiscovery.comresearchgate.netresearchgate.net Advanced NMR techniques are particularly useful for distinguishing between isomers and determining the stereochemistry of complex molecules. ipb.ptscielo.org.za

Table 2: NMR Techniques for Structural Elucidation

NMR Experiment Information Provided
1H NMR Provides information about the number and chemical environment of protons. hmdb.ca
13C NMR Shows the number and types of carbon atoms in a molecule. ipb.pt
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically through 2-3 bonds). hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with the carbons they are directly attached to. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (2-4 bonds), revealing connectivity. hyphadiscovery.comresearchgate.net

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close in space, providing information about 3D conformation. hyphadiscovery.com |

Spectroscopic and Diffraction Techniques for Conformational Studies

Understanding the three-dimensional conformation of this compound and the peptide domains it cross-links is essential for comprehending the mechanical properties of elastin. Various spectroscopic and diffraction techniques are employed for these conformational studies.

Circular Dichroism (CD) spectroscopy is used to study the secondary structure of elastin-like peptides, such as the presence of α-helices or β-sheets, which are important for bringing lysine residues into proximity for cross-linking. scholaris.ca Infrared (IR) spectroscopy can provide information about the vibrational modes of chemical bonds, which can be used to infer structural details. nih.gov

X-ray diffraction provides high-resolution structural information of molecules that can be crystallized. nih.gov While crystallizing intact elastin or large cross-linked fragments is not feasible, X-ray crystallography of synthetic model peptides or fragments containing this compound could provide precise atomic coordinates and conformational details. nih.govmdpi.com Theoretical conformational studies, often using quantum chemical calculations, complement experimental data by predicting stable conformations and potential energy surfaces. nih.govmdpi.com

Development of Software Tools for Analyzing Complex Cross-Linking Patterns

The data generated from mass spectrometry of cross-linked peptides are incredibly complex, necessitating the development of specialized software for their analysis. science.govhecklab.com These software tools are designed to automatically identify different types of cross-links (inter-peptide, intra-peptide, and dead-end) from large datasets. nih.gov

For instance, the software PolyLinX was specifically developed to sequence not only linear and bifunctionally cross-linked peptides but also tri- and tetrafunctionally cross-linked species like this compound from MALDI-TOF/TOF data. cornell.eduscience.gov Other software suites like MeroX, Kojak, and those integrated into platforms like Proteome Discoverer (e.g., XlinkX) provide workflows for identifying cross-linked peptides from MS/MS data, often supporting various types of cross-linkers, including cleavable and non-cleavable ones. science.govhecklab.comresearchgate.net These tools use sophisticated algorithms to match experimental spectra against theoretical fragmentation patterns of cross-linked peptides, calculate false discovery rates, and visualize the results to help researchers interpret the complex cross-linking network of proteins like elastin. science.govhecklab.comnih.gov

Future Directions and Emerging Research Avenues in Dehydromerodesmosine Studies

Elucidation of Unresolved Biosynthetic Steps and Enzymatic Regulation

While the basic pathway of Dehydromerodesmosine formation is understood to involve the condensation of allysine (B42369) and dehydrolysinonorleucine, the precise enzymatic control and the sequence of events remain partially obscure. It is known that lysyl oxidase initiates the process by converting lysine (B10760008) residues to allysine. researchgate.netnih.gov Subsequent condensation reactions are thought to occur spontaneously, but the involvement of other enzymes or chaperone proteins in guiding the specific formation of this compound over other cross-links is an active area of investigation. researchgate.net

Future research will likely focus on identifying and characterizing the complete enzymatic machinery responsible for the entire biosynthetic cascade. This includes understanding how the cell regulates the choice between forming bifunctional cross-links like dehydrolysinonorleucine or progressing to the trifunctional this compound and ultimately the tetrafunctional desmosines. researchgate.netnih.gov The identification of these regulatory factors will be crucial for understanding how elastin (B1584352) structure and function are fine-tuned in different tissues and during development, aging, and disease.

Development of Novel Synthetic Approaches for this compound and Its Stereoisomers

The chemical synthesis of this compound and its various stereoisomers presents a significant challenge due to its complex, asymmetric structure. Current methods are often low-yield and lack stereocontrol, hindering detailed structure-function studies. d-nb.infonih.govrsc.org Emerging strategies in organic synthesis, such as the use of novel catalysts, multicomponent reactions, and flow chemistry, offer promising avenues for more efficient and stereoselective syntheses. mdpi.comdrugtargetreview.comlabmanager.comnih.gov

The ability to produce pure stereoisomers of this compound will be a breakthrough for the field. It will enable researchers to investigate the specific roles of each isomer in elastin's mechanical properties and its interactions with other ECM components. Furthermore, synthetic analogs could be developed as probes to study the enzymatic processes involved in its formation and degradation.

Advanced In Vitro and Ex Vivo Models for Studying this compound Biogenesis and Function

To accurately study the formation and function of this compound, researchers are moving beyond simple cell cultures to more complex and physiologically relevant models. mdpi.comuu.nluu.nlnih.gov These include 3D cell culture systems, organoids, and "organ-on-a-chip" platforms that better mimic the native tissue environment. mdpi.comunl.pt Such models allow for the investigation of how mechanical forces, cell-matrix interactions, and the presence of other ECM components influence this compound formation. frontiersin.orgmolbiolcell.org

Ex vivo models, using tissue explants, also provide a valuable tool for studying this compound in a more intact biological context. altex.org For instance, a two-component system using purified lysyl oxidase and recombinant human tropoelastin has been shown to effectively model elastin assembly and cross-linking in vitro, leading to the formation of an elastin-like polymer containing desmosine (B133005) and other cross-links. nih.gov These advanced models will be instrumental in dissecting the intricate interplay of factors that govern elastin cross-linking in both healthy and diseased states.

Systems Biology Approaches to Map this compound Interconnections within the ECM Matrisome

The extracellular matrix is a complex and dynamic network of proteins and other macromolecules, collectively known as the matrisome. nih.govmit.edubiorxiv.org this compound does not exist in isolation but is part of this intricate web of interactions. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, are being increasingly used to map the connections between this compound and other components of the matrisome. nih.govmdpi.com

By understanding how the presence and abundance of this compound correlate with the expression of other ECM proteins, researchers can gain insights into its broader functional significance. This approach may reveal novel roles for this compound in cell signaling, tissue organization, and the regulation of cellular processes such as adhesion, migration, and differentiation. nih.gov

Computational Modeling and Simulation of this compound Formation and Interactions

Furthermore, computational models can aid in the design of synthetic strategies for this compound and its analogs. By simulating reaction pathways and predicting the stability of intermediates, these models can guide the development of more efficient and targeted synthetic routes.

Innovative Analytical Techniques for Real-Time Monitoring of Cross-Link Dynamics

The ability to monitor the formation and degradation of this compound in real-time would provide unprecedented insights into elastin dynamics. jove.com Current analytical methods, while sensitive, often require sample destruction and provide only a static snapshot. ersnet.orgresearchgate.netacs.orgdupuytrens.org

Emerging techniques such as advanced mass spectrometry methods (e.g., cross-linking mass spectrometry or XL-MS), fluorescence resonance energy transfer (FRET), and cryo-electron microscopy (Cryo-EM) hold promise for the dynamic and high-resolution analysis of protein cross-linking. metwarebio.comacs.orgplos.orgresearchgate.net The development of specific molecular probes or biosensors that can report on the presence of this compound in living tissues would be a major leap forward, enabling the study of elastin turnover in health, disease, and in response to therapeutic interventions. frontiersin.orgphysiology.org

Translational Research Beyond Direct Clinical Trials: Focus on Mechanistic Understanding and Biomaterial Development

While the potential of this compound as a clinical biomarker is being explored, translational research is also focusing on its role in the development of novel biomaterials. nih.govmdpi.comnih.govresearchgate.net Understanding the structure-function relationships of this compound can inform the design of elastin-like polypeptides (ELPs) with tailored mechanical properties.

These biomaterials could have a wide range of applications in tissue engineering and regenerative medicine, from creating artificial skin and blood vessels to developing scaffolds for cartilage and ligament repair. By incorporating this compound or its mimetics into these materials, it may be possible to create constructs that more closely replicate the resilience and durability of native elastin.

Q & A

Q. How can researchers reconcile conflicting reports on this compound's thermodynamic properties?

  • Methodological Answer : Re-measure key parameters (e.g., ΔG, ΔH) using microcalorimetry under identical conditions. Compare results with literature values, adjusting for differences in buffer composition or instrumentation. Publish full datasets with metadata to enable recalibration .

Resource & Compliance

Q. What guidelines should be followed when sourcing this compound for academic research?

  • Methodological Answer : Procure materials from vendors providing batch-specific certificates of analysis (CoA). Verify purity via independent testing (e.g., NMR) and document storage conditions (−20°C under argon). Comply with institutional safety protocols for handling reactive intermediates .

Q. How to design a literature review framework for this compound's applications in disease models?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) to structure search queries in databases like PubMed and Scopus. Screen studies using PRISMA guidelines, and assess bias via ROBINS-I tool. Synthesize findings in a meta-analysis if heterogeneity is low .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.